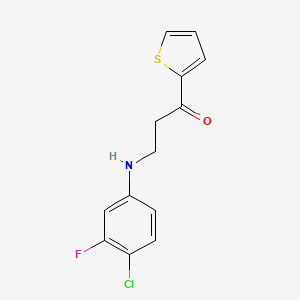
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone, also known as CFT, is a synthetic organic compound belonging to the thienyl propanone family of compounds. CFT is a potent and selective agonist of the serotonin 5-HT2A receptor and has been studied for its potential therapeutic applications in the treatment of psychiatric and neurological diseases. CFT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its potential therapeutic applications in the treatment of psychiatric and neurological diseases. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its ability to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has also been studied for its potential use in the treatment of depression, schizophrenia, and neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
作用机制
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone binds to the serotonin 5-HT2A receptor and activates the receptor, resulting in the release of neurotransmitters such as serotonin and dopamine. This activation of the receptor results in an increase in the activity of the serotonin and dopamine pathways, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its ability to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has also been studied for its potential to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA pathways, which are involved in the regulation of memory, learning, and behavior.
实验室实验的优点和局限性
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has several advantages for laboratory experiments. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is a potent and selective agonist of the serotonin 5-HT2A receptor and can be synthesized from commercially available precursors in a three-step reaction. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is also relatively stable and has a low toxicity. However, 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is not approved for clinical use and its long-term safety and efficacy have not been established.
未来方向
Future research on 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone could focus on its potential therapeutic applications in the treatment of psychiatric and neurological diseases. Additionally, further research could explore the potential of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA pathways. Additionally, further research could investigate the long-term safety and efficacy of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone for clinical use. Finally, further research could explore the potential of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone to act as a prodrug or to elicit other effects, such as anti-inflammatory or neuroprotective effects.
合成方法
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone can be synthesized from commercially available precursors in a three-step reaction. The first step involves the reaction of 4-chloro-3-fluoroaniline with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The second step involves the reduction of the aldehyde group to the corresponding alcohol using a reducing agent such as sodium borohydride. The final step involves the reaction of the alcohol with propionic anhydride to yield 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone.
属性
IUPAC Name |
3-(4-chloro-3-fluoroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLICPAMEJMWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-allyl-N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460718.png)
![[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene](/img/structure/B2460719.png)
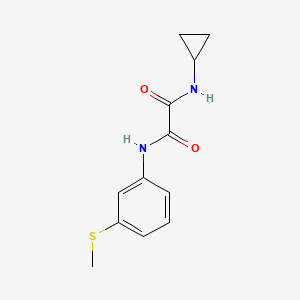

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine](/img/structure/B2460722.png)
![1-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2460725.png)
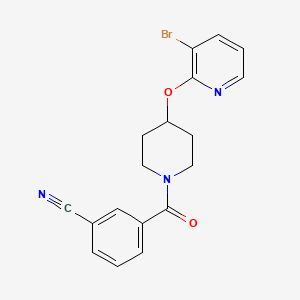

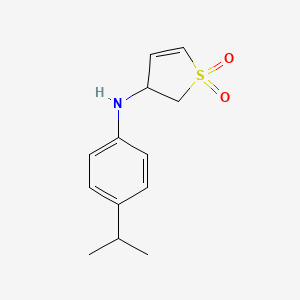
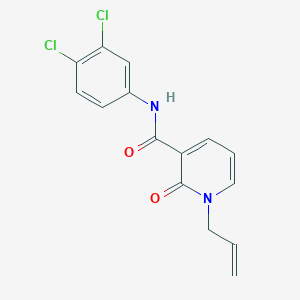
![Ethyl 4-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2460736.png)


![(3Z)-1-benzyl-3-{[(3,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2460740.png)